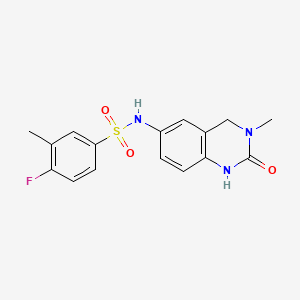
BRD4 Inhibitor-17
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BRD4 Inhibitor-17 is a small-molecule inhibitor targeting the bromodomain-containing protein 4 (BRD4), which is part of the bromodomain and extra-terminal (BET) family. BRD4 plays a crucial role in regulating gene expression by recognizing acetylated lysine residues on histones, thereby influencing chromatin structure and transcriptional activity. This compound has gained significant attention due to its potential therapeutic applications in cancer, inflammation, and other diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BRD4 Inhibitor-17 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route involves the following steps :
Formation of Intermediate: A key intermediate is synthesized by reacting a substituted benzene derivative with a sulfonyl chloride in the presence of a base such as pyridine.
Coupling Reaction: The intermediate is then coupled with a triazole or azapine derivative under specific conditions to form the final product.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
BRD4 Inhibitor-17 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.
Substitution: Substitution reactions, such as nucleophilic substitution, can be used to introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, with typical conditions involving solvents like dichloromethane or methanol and temperatures ranging from room temperature to reflux .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can be further evaluated for their biological activity and potential therapeutic applications .
Scientific Research Applications
BRD4 Inhibitor-17 has a wide range of scientific research applications, including:
Cancer Research: The compound has shown promising anticancer activity by inhibiting BRD4, which is involved in the regulation of oncogenes such as c-MYC. .
Drug Development: This compound serves as a lead compound for the development of new therapeutic agents targeting BRD4 and other BET family proteins.
Mechanism of Action
BRD4 Inhibitor-17 exerts its effects by binding to the bromodomains of BRD4, thereby preventing the interaction between BRD4 and acetylated lysine residues on histones. This disruption leads to the inhibition of transcriptional activation of target genes, including oncogenes and inflammatory genes . Additionally, this compound has been shown to interfere with DNA damage response pathways, further contributing to its therapeutic potential .
Comparison with Similar Compounds
BRD4 Inhibitor-17 can be compared with other similar compounds, such as:
JQ1: A well-known BRD4 inhibitor that has been extensively studied for its anticancer properties.
MS417: A selective BRD4 inhibitor that has shown efficacy in models of hepatocellular lipotoxicity.
This compound is unique due to its specific binding affinity and selectivity for BRD4, as well as its potential for combination therapy with other anticancer and anti-inflammatory agents .
Properties
Molecular Formula |
C16H16FN3O3S |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
4-fluoro-3-methyl-N-(3-methyl-2-oxo-1,4-dihydroquinazolin-6-yl)benzenesulfonamide |
InChI |
InChI=1S/C16H16FN3O3S/c1-10-7-13(4-5-14(10)17)24(22,23)19-12-3-6-15-11(8-12)9-20(2)16(21)18-15/h3-8,19H,9H2,1-2H3,(H,18,21) |
InChI Key |
UQXHNDHWFYISEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)N(C3)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


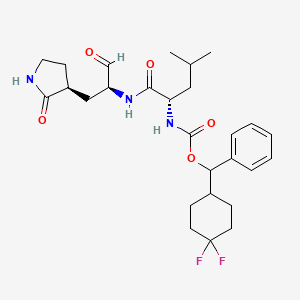
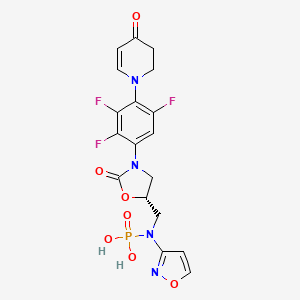
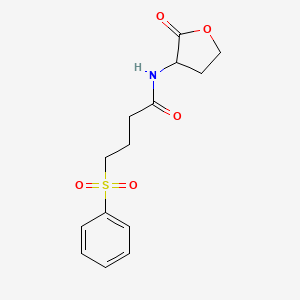
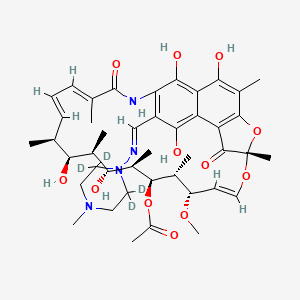
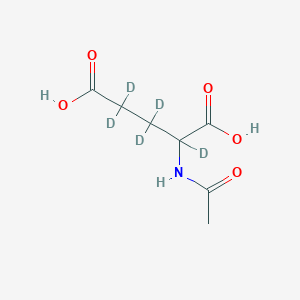
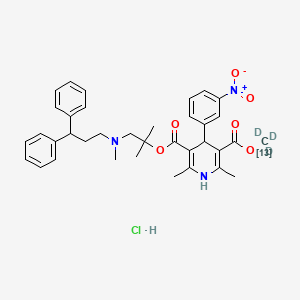
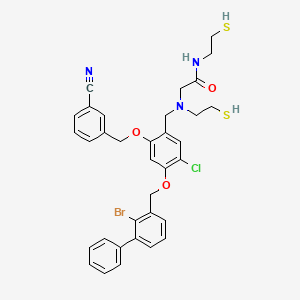
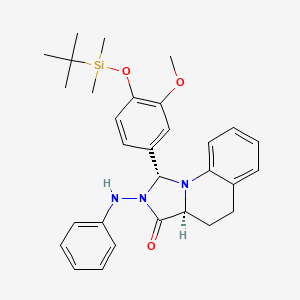

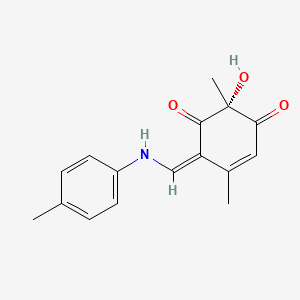
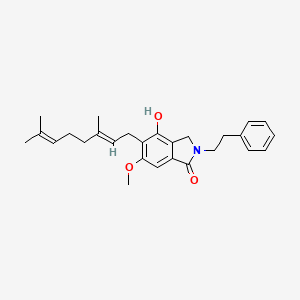
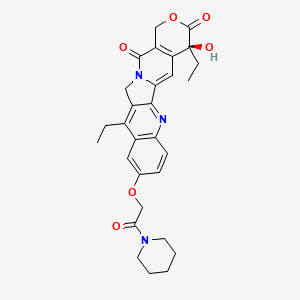
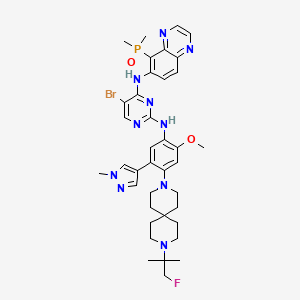
![(2~{S})-2-[[(2~{S})-1-[[(2~{S})-3-(4-hydroxyphenyl)-1-oxidanyl-1-oxidanylidene-propan-2-yl]amino]-1-oxidanylidene-hexan-2-yl]amino]-4-phenyl-butanoic acid](/img/structure/B12419965.png)
